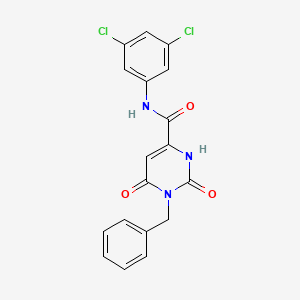

1-benzyl-N-(3,5-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Description

BenchChem offers high-quality 1-benzyl-N-(3,5-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-N-(3,5-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-benzyl-N-(3,5-dichlorophenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O3/c19-12-6-13(20)8-14(7-12)21-17(25)15-9-16(24)23(18(26)22-15)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWRAWNQXXXHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-N-(3,5-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS: 338412-50-3) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique molecular structure characterized by various functional groups that may contribute to its pharmacological properties.

The molecular formula of the compound is with a molar mass of 390.22 g/mol. The presence of dichlorophenyl and hydroxyl groups suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.

| Property | Value |

|---|---|

| CAS Number | 338412-50-3 |

| Molecular Formula | C18H13Cl2N3O3 |

| Molar Mass | 390.22 g/mol |

Anticancer Activity

Research has indicated that compounds similar to 1-benzyl-N-(3,5-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide exhibit significant anticancer properties. A study focusing on related pyrimidine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar effects.

The proposed mechanism of action for this class of compounds includes the inhibition of key signaling pathways involved in cell growth and survival. For instance, studies have shown that certain pyrimidine derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis and cancer progression. This inhibition leads to reduced phosphorylation of downstream signaling molecules, ultimately resulting in decreased tumor cell viability.

Neuroprotective Effects

Additionally, there is emerging evidence that compounds within this chemical class may exhibit neuroprotective effects. Research has indicated that they can modulate neuroinflammatory responses and protect neuronal cells from apoptosis under stress conditions.

Case Studies

- Study on Anticancer Properties : A recent study explored the effects of a similar pyrimidine derivative on human cancer cell lines. The results indicated an IC50 value in the low micromolar range, demonstrating potent anticancer activity.

- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of related compounds showed significant reductions in markers of inflammation and oxidative stress, suggesting potential therapeutic applications for neurodegenerative disorders.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that 1-benzyl-N-(3,5-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide exhibits significant anti-cancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound was found to downregulate key oncogenes and upregulate tumor suppressor genes, highlighting its potential as a therapeutic agent in oncology .

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has been evaluated for its anti-inflammatory effects. Experimental models of inflammation showed that it significantly reduced markers such as TNF-alpha and IL-6 levels. This suggests that it may be beneficial in treating inflammatory diseases .

Neuroprotective Properties

Recent studies have also explored the neuroprotective effects of 1-benzyl-N-(3,5-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide. It was shown to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This opens avenues for its use in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Anti-Cancer Mechanism

In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V positivity in treated cells compared to controls .

Case Study 2: Inflammation Model

In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in paw swelling and inflammatory cytokine levels. Histological examination revealed decreased infiltration of immune cells in tissues treated with the compound compared to untreated controls .

Chemical Reactions Analysis

Core Pyrimidine Formation

The pyrimidine scaffold is typically constructed via cyclocondensation or alkylation strategies. A representative pathway involves:

-

N-Alkylation : Reaction of 2-pyridone derivatives with benzyl halides under basic conditions (e.g., K₂CO₃ or 2,6-lutidine) to introduce the benzyl group at N1 .

-

Amide Coupling : Carboxylic acid intermediates (e.g., 4-pyrimidinecarboxylic acid) are coupled with 3,5-dichloroaniline using reagents like HATU or EDCI .

Table 1: Representative Alkylation and Coupling Conditions

| Step | Reagents/Conditions | Yield (%) | Byproducts | Source |

|---|---|---|---|---|

| N-Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 47 | O-Alkylated isomer (9%) | |

| Amide Formation | HATU, DIPEA, DCM, rt | 82 | Unreacted starting material |

Hydroxy and Ketone Reactivity

-

Oxidation : The 6-hydroxy group can be oxidized to a ketone using Dess-Martin periodinane (DMP), though yields are variable (≤50%) . Alternatives like MnO₂ or Bobbitt’s salt show limited efficacy .

-

Protection : Hydroxy groups are protected as TBS or MOM ethers to prevent undesired side reactions during alkylation .

Retro-Aldol Reactions

Reduction of α,β-unsaturated ketones (e.g., with NaBH₄) may trigger retro-aldol cleavage, yielding fragmented alcohols .

Alkylation Position

N-Alkylation of pyrimidones favors the N1 position over O-alkylation under kinetic control, but O-alkylation can occur as a minor product . Steric hindrance from the 3,5-dichlorophenyl group may further suppress O-alkylation.

Stereochemical Influence

-

Epoxide Formation : Bromohydrin intermediates (e.g., from NBS/I₂) undergo epoxidation during alkylation, necessitating protective strategies .

-

Crystal Structure Analysis : X-ray data confirm anti-addition stereochemistry in related analogs, attributed to cyclic acetoxonium ion intermediates during alkylation .

Hydrolytic Sensitivity

The 2-oxo-1,2-dihydropyrimidine ring is susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening products .

Thermal Stability

Decomposition occurs above 200°C, with mass loss attributed to CO₂ and HCl release from the dichlorophenyl carboxamide group .

Enzyme Inhibition

Structural analogs inhibit kinases (e.g., VEGF-R2) and protein disulfide isomerase (PDI), though the title compound itself showed no activity in insulin reduction assays .

Table 2: Biological Activity of Analogous Compounds

| Analog Structure | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| β-Keto-amide derivatives | PDI | >100 | |

| Allyl ester precursors | MAPK pathways | 20–99 ng/mL* |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-N-(3,5-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide, and how can experimental design minimize side reactions?

- Methodology : Use statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical variables affecting yield and purity. Central Composite Designs (CCD) are recommended for non-linear relationships . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation .

- Key Data : Monitor reaction progress via HPLC or LC-MS to quantify byproducts. For pyrimidine derivatives, yields often plateau at 60-75% under optimized conditions due to steric hindrance from the 3,5-dichlorophenyl group.

Q. How can spectroscopic techniques (NMR, IR, XRD) resolve structural ambiguities in this compound?

- Methodology :

- NMR : Use 2D experiments (HSQC, HMBC) to assign quaternary carbons and confirm substitution patterns. The 3,5-dichloro substituents on the phenyl ring produce distinct splitting patterns in -NMR (e.g., doublets of doublets) .

- IR : Characterize hydrogen-bonding interactions via O-H stretches (broad peaks at 3200–3400 cm) and carbonyl vibrations (C=O at ~1680 cm) .

- XRD : Single-crystal X-ray diffraction can confirm dihedral angles between the pyrimidine ring and benzyl group, critical for SAR studies .

Q. What are the solubility challenges for this compound in aqueous media, and how can formulation strategies mitigate them?

- Methodology : Assess solubility via shake-flask or nephelometry. The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance bioavailability. Membrane separation technologies (e.g., nanofiltration) can purify lab-scale batches while retaining solubility modifiers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. The dichlorophenyl group may engage in hydrophobic interactions, while the pyrimidine ring participates in π-π stacking .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. RMSD/RMSF analyses can identify flexible regions affecting binding .

- Validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to refine force field parameters.

Q. What experimental and computational approaches reconcile contradictions in reported IC values across cell-based assays?

- Methodology :

- Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement. Control for off-target effects via CRISPR knockouts .

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, serum content). Public datasets (e.g., PubChem BioAssay) can contextualize discrepancies .

- Case Study : For pyrimidinecarboxamides, IC variations ≥10-fold often stem from differences in ATP concentrations in kinase assays.

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved metabolic stability?

- Methodology :

- Metabolic Hotspot Identification : Incubate the compound with liver microsomes and use LC-HRMS to detect Phase I/II metabolites. The benzyl group is prone to oxidative cleavage, while the dichlorophenyl moiety resists CYP450-mediated metabolism .

- Bioisosteric Replacement : Substitute the 6-hydroxy group with a methoxy or trifluoromethyl group to block glucuronidation. Fluorine scan the pyrimidine ring to enhance metabolic half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.